molecular formula C20H24F17N2O2P B1451266 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite CAS No. 1036029-24-9

2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite

Cat. No. B1451266
M. Wt: 678.4 g/mol
InChI Key: YJOBDVVNYPAREN-UHFFFAOYSA-N
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Description

“2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite” is a derivative of nucleoside phosphoramidites, which are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs .


Synthesis Analysis

There are three main methods for the preparation of nucleoside phosphoramidites . The common method involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite, the amidite used to prepare commercial nucleoside phosphoramidites is relatively stable . It can be synthesized using a two-step, one-pot procedure and purified by vacuum distillation .


Chemical Reactions Analysis

Nucleoside phosphoramidites are used in the synthesis of oligonucleotides . They are incorporated in the middle of an oligonucleotide chain using phosphoramidite strategy . The nucleoside analog must possess two hydroxy groups or, less often, a hydroxy group and another nucleophilic group (amino or mercapto) .


Physical And Chemical Properties Analysis

Phosphoramidites are relatively stable to hydrolysis under neutral conditions . For instance, half-life of 2-cyanoethyl 5’-O-(4,4’-dimethoxytrityl)thymidine-3’-O-(N,N-diisopropylamino)phosphite in 95% aqueous acetonitrile at 25 °C is 200 h .

properties

IUPAC Name

3-[[di(propan-2-yl)amino]-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F17N2O2P/c1-11(2)39(12(3)4)42(41-10-6-8-38)40-9-5-7-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h11-12H,5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOBDVVNYPAREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F17N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896055
Record name 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite

CAS RN

1036029-24-9
Record name 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 2
Reactant of Route 2
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 4
Reactant of Route 4
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 5
Reactant of Route 5
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 6
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite

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